2-(4-Ethoxyphenyl)indolizine

Catalog No.
S12565125
CAS No.
M.F
C16H15NO
M. Wt
237.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Ethoxyphenyl)indolizine

Product Name

2-(4-Ethoxyphenyl)indolizine

IUPAC Name

2-(4-ethoxyphenyl)indolizine

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

InChI

InChI=1S/C16H15NO/c1-2-18-16-8-6-13(7-9-16)14-11-15-5-3-4-10-17(15)12-14/h3-12H,2H2,1H3

InChI Key

JXRXDMSHMFFLCW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2

2-(4-Ethoxyphenyl)indolizine is a synthetic organic compound belonging to the indolizine family, characterized by a bicyclic structure that includes an indole ring fused with a pyrrole-like ring. The compound features an ethoxy group attached to a phenyl moiety at the 2-position of the indolizine structure, which contributes to its unique chemical properties and potential biological activities. Indolizines are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their interesting electronic and structural characteristics.

The chemical reactivity of 2-(4-Ethoxyphenyl)indolizine can be understood through various transformations typical of indolizine derivatives. Common reactions include:

  • Nitration: Indolizines can undergo electrophilic substitution reactions, such as nitration, where nitro groups are introduced at specific positions on the aromatic ring. For example, nitration of 2-phenylindolizine leads to derivatives like 2-(4-nitrophenyl)indolizine under acidic conditions .
  • Cycloaddition: Indolizines participate in cycloaddition reactions, including [4+2] and [8+2] cycloadditions, which can yield complex polycyclic structures. These reactions are often catalyzed by transition metals or occur under thermal conditions .
  • Functionalization: The C3 position of indolizines is particularly reactive and can be functionalized through Friedel-Crafts reactions or other electrophilic additions, allowing for the introduction of various substituents that modify the compound's properties .

Indolizines, including 2-(4-Ethoxyphenyl)indolizine, exhibit a range of biological activities that make them of interest in pharmacology. Some reported activities include:

  • Antimicrobial Properties: Certain indolizine derivatives have shown effectiveness against bacterial strains, suggesting potential applications as antimicrobial agents.
  • Anticancer Activity: Research indicates that some indolizines may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Indolizines have been investigated for their ability to modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

The synthesis of 2-(4-Ethoxyphenyl)indolizine can be achieved through various methods:

  • One-Pot Synthesis: A green synthesis approach has been developed involving a one-pot reaction that utilizes biocatalysts such as lipases in an aqueous medium. This method allows for the efficient formation of indolizines with reduced environmental impact .
  • Cyclization Reactions: Traditional methods involve cyclization of appropriate precursors such as 4-ethoxybenzaldehyde and hydrazine derivatives, followed by subsequent reactions to form the indolizine core.
  • Lithiation and Electrophilic Substitution: Selective lithiation at the C5 position followed by reaction with electrophiles can yield various substituted indolizines .

2-(4-Ethoxyphenyl)indolizine has several applications across different fields:

  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development targeting infectious diseases and cancer.
  • Materials Science: Due to its unique electronic properties, it can be utilized in organic electronics and photonic devices.
  • Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

Studies on the interactions of 2-(4-Ethoxyphenyl)indolizine with biological targets are crucial for understanding its mechanism of action. Research typically focuses on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors involved in disease pathways.
  • Metabolic Stability: Evaluating how the compound is metabolized in biological systems, which impacts its efficacy and safety profile.
  • Synergistic Effects: Investigating whether combining 2-(4-Ethoxyphenyl)indolizine with other therapeutic agents enhances its biological activity.

Similar Compounds

Several compounds share structural similarities with 2-(4-Ethoxyphenyl)indolizine. These include:

  • Indole Derivatives: Such as 2-phenylindole, which lacks the ethoxy group but retains similar aromatic characteristics.
  • Phenylindolizines: Compounds like 2-(3-nitrophenyl)indolizine exhibit different substituents that affect their reactivity and biological activity.
  • Benzofused Indoles: Such as benzofuroxan derivatives that possess similar fused ring systems but differ in nitrogen placement and substituents.

Comparison Table

CompoundStructure TypeUnique Features
2-(4-Ethoxyphenyl)indolizineIndolizineEthoxy substitution enhances solubility
2-PhenylindoleIndoleLacks nitrogen fusion; different reactivity
2-(3-Nitrophenyl)indolizineIndolizineNitro group increases electrophilicity
BenzofuroxanBenzofused IndoleDifferent nitrogen placement alters properties

The unique aspect of 2-(4-Ethoxyphenyl)indolizine lies in its ethoxy substitution, which influences both its chemical behavior and potential biological interactions compared to other similar compounds. This makes it a subject of interest for further research into its applications and effects.

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Exact Mass

237.115364102 g/mol

Monoisotopic Mass

237.115364102 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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